5-Amino-4-cyclopropoxy-2-fluorobenzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-cyclopropoxy-2-fluorobenzonitrile typically involves the reaction of 4-cyclopropoxy-2-fluorobenzonitrile with ammonia under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high purity of the compound. The process is carefully monitored to maintain optimal reaction conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-cyclopropoxy-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
5-Amino-4-cyclopropoxy-2-fluorobenzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-4-cyclopropoxy-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-fluorobenzonitrile: A closely related compound with similar chemical properties.
4-Cyclopropoxy-2-fluorobenzonitrile: Another fluorinated benzonitrile derivative with distinct properties.
Uniqueness
5-Amino-4-cyclopropoxy-2-fluorobenzonitrile stands out due to its unique combination of an amino group, a cyclopropoxy group, and a fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
5-amino-4-cyclopropyloxy-2-fluorobenzonitrile |
InChI |
InChI=1S/C10H9FN2O/c11-8-4-10(14-7-1-2-7)9(13)3-6(8)5-12/h3-4,7H,1-2,13H2 |
InChI Key |
XOGWKEFUFDOPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C(=C2)F)C#N)N |
Origin of Product |
United States |
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